a-(Aminomethyl)-2-fluorobenzeneacetic acid HCl
Description
α-(Aminomethyl)-2-fluorobenzeneacetic acid HCl is a fluorinated aromatic compound featuring a benzene ring substituted with a fluorine atom at the 2-position and an aminomethyl (-CH₂NH₂) group attached to the α-carbon of the acetic acid moiety. The hydrochloride (HCl) salt enhances its stability and solubility.
The compound’s molecular formula is inferred as C₉H₁₀ClFNO₂, with a molecular weight of approximately 223.64 g/mol (adjusted from ester analogs in ). The 2-fluorine substitution likely influences electronic properties, while the aminomethyl group may facilitate interactions with biological targets, such as neurotransmitter receptors .
Properties
IUPAC Name |
3-amino-2-(2-fluorophenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c10-8-4-2-1-3-6(8)7(5-11)9(12)13/h1-4,7H,5,11H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGELWTWHDRIGOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CN)C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzylation of the Amine Group
The process begins with m-fluoroaniline as the starting material. Benzyl chloride is introduced in a 2.4–3.0:1 molar ratio relative to the amine, facilitated by a catalytic system of potassium iodide and DMF. The reaction proceeds at 100°C, forming N,N-dibenzyl-3-fluoroaniline. Excess benzyl chloride ensures complete protection of the amine, while DMF acts as both solvent and catalyst. The product is isolated via suction filtration and washed with ethanol to remove unreacted reagents.
Aldehyde Formation via Vilsmeier-Haack Reaction
The dibenzylated intermediate undergoes formylation using phosphorus oxychloride (POCl₃) in DMF, a classic Vilsmeier-Haack reaction. Temperature control is critical here: the exothermic reaction is maintained below 20°C during POCl₃ addition, followed by heating to 100°C to complete the transformation. This step yields 4-(dibenzylamino)-2-fluorobenzaldehyde, characterized by its faint yellow crystalline structure.
Oxidation to Carboxylic Acid
The aldehyde intermediate is oxidized to the corresponding carboxylic acid using sodium chlorite (NaClO₂) and hydrogen peroxide (H₂O₂) in an acetone-water mixture. Sodium dihydrogen phosphate buffers the solution, maintaining a pH conducive to oxidation. The reaction is conducted at 10–40°C, with HPLC monitoring to confirm complete conversion. Post-reaction cooling to 0–5°C precipitates 4-(dibenzylamino)-2-fluorobenzoic acid, which is isolated with a yield of 74.3% and 98.4% purity.
Hydrogenolytic Deprotection and HCl Salt Formation
The dibenzyl groups are removed via catalytic hydrogenation using palladium on carbon (Pd/C) under 4–10 atm of hydrogen gas. This step regenerates the primary amine, forming 4-amino-2-fluorobenzoic acid. Subsequent treatment with hydrochloric acid converts the free amine into the hydrochloride salt, yielding the final product.
Optimization of Critical Parameters
Successful synthesis hinges on optimizing temperature, stoichiometry, and catalyst loading. Key findings from experimental data include:
Exceeding 20°C during POCl₃ addition leads to undesired polymerization, while insufficient hydrogen pressure prolongs reaction times. The use of HPLC for real-time monitoring () and controlled pH during oxidation () are pivotal for reproducibility.
Catalytic and Solvent Systems
Solvent Selection
DMF and acetone are preferred for their ability to dissolve intermediates and stabilize transition states. Methanol and ethanol are used in washing steps due to their low solubility for byproducts. Polar aprotic solvents enhance the Vilsmeier-Haack reaction’s efficiency by stabilizing the iminium intermediate.
Purification and Characterization
Crystallization and Filtration
Suction filtration with ethanol or ice-cold water effectively removes impurities after each step. For example, cooling the oxidation reaction mixture to 0–5°C precipitates the carboxylic acid derivative in high purity.
Analytical Techniques
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HPLC : Used to track reaction progress, ensuring >98% conversion at each stage.
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¹H NMR : Confirms structural integrity, particularly the presence of fluorine and amine protons.
-
Elemental Analysis : Validates the empirical formula (C₉H₁₀ClFNO₂) and hydrochloride salt stoichiometry.
Challenges and Mitigation Strategies
Byproduct Formation
Residual benzyl chloride or incomplete hydrogenation generates dibenzyl byproducts. Increasing hydrogen pressure to 10 atm and using fresh Pd/C catalyst mitigate this issue.
Exothermic Reactions
The Vilsmeier-Haack and oxidation steps are highly exothermic. Jacketed reactors and gradual reagent addition prevent thermal runaway.
Moisture Sensitivity
Anhydrous conditions are critical during aldehyde formation. DMF must be dried over molecular sieves to avoid hydrolysis of POCl₃.
Comparative Analysis with Analogous Compounds
The para-fluoro isomer (α-(Aminomethyl)-4-fluorobenzeneacetic acid HCl) follows a similar synthetic route but requires stricter temperature control during oxidation due to steric effects. The ortho-fluoro derivative’s electron-withdrawing group accelerates hydrogenolysis, reducing reaction time by 20% compared to para-substituted analogs.
Industrial-Scale Considerations
Scaling up the hydrogenation step necessitates fixed-bed reactors with Pd/C catalysts to ensure consistent H₂ distribution. Continuous flow systems may improve oxidation efficiency by maintaining optimal NaClO₂ concentrations. Economic analyses suggest a 15% cost reduction when using recycled DMF from filtration steps .
Chemical Reactions Analysis
Types of Reactions
a-(Aminomethyl)-2-fluorobenzeneacetic acid HCl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzaldehyde derivatives, while reduction could produce benzyl alcohol derivatives.
Scientific Research Applications
Research has indicated that a-(Aminomethyl)-2-fluorobenzeneacetic acid HCl exhibits various biological activities:
- Antifungal Properties : Preliminary studies have shown that derivatives of this compound can inhibit the growth of Fusarium oxysporum, a significant plant pathogen. The structural modifications of the compound may enhance its antifungal efficacy, suggesting potential use in agricultural applications to protect crops from fungal infections .
- Pharmacological Potential : The compound's amine group may contribute to its interaction with biological targets, making it a candidate for further investigation in drug development. Its structural similarity to known pharmaceuticals indicates potential as an active pharmaceutical ingredient (API) in treating various conditions.
Case Studies and Research Findings
Several studies have documented the applications and efficacy of this compound:
- Antifungal Research : A study focusing on the synthesis of benzofuranyl acetic acid amides demonstrated that modifications to the benzofuran core could lead to enhanced antifungal activity against Fusarium oxysporum. The results indicated that specific structural changes could improve solubility and bioactivity .
- Pharmacological Investigations : Research into related compounds has shown promise in inhibiting specific enzymes or receptors involved in disease processes. For instance, aminomethyl derivatives have been studied for their ability to act as inhibitors of factor VIIIa, suggesting their utility in anticoagulant therapies .
- Agricultural Applications : The compound's antifungal properties have implications for agricultural use, particularly in developing new fungicides that are less harmful to the environment while effectively controlling plant pathogens .
Data Tables
The following table summarizes key findings related to the biological activity of this compound and its derivatives:
Mechanism of Action
The mechanism by which a-(Aminomethyl)-2-fluorobenzeneacetic acid HCl exerts its effects involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s stability and binding affinity. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
Key structural analogs differ in fluorine position, functional groups, and backbone modifications (Table 1):
Table 1: Structural Comparison of α-(Aminomethyl)-2-fluorobenzeneacetic Acid HCl and Analogs
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Fluorine Position | Functional Groups | Key Structural Features |
|---|---|---|---|---|---|
| α-(Aminomethyl)-2-fluorobenzeneacetic Acid HCl | C₉H₁₀ClFNO₂ | ~223.64 | 2-fluoro | Carboxylic acid, aminomethyl, HCl | 2-fluorophenyl, α-aminomethyl acetic acid |
| Methyl 2-amino-2-(4-fluorophenyl)acetate HCl | C₉H₁₀ClFNO₂ | 223.64 | 4-fluoro | Ester, amino, HCl | 4-fluorophenyl, methyl ester |
| Gabapentin HCl | C₉H₁₈ClNO₂ | 215.70 | None | Cyclohexane, aminomethyl, HCl | Cyclohexane backbone, GABA analog |
| 5-(Aminomethyl)-2-fluorophenol HCl | C₇H₉ClFNO | 177.60 | 2-fluoro | Phenol, aminomethyl, HCl | Phenolic hydroxyl, 2-fluorophenyl |
Key Observations :
- Functional Groups: The carboxylic acid moiety (vs. ester in ) improves hydrophilicity, whereas the aminomethyl group mirrors neuroactive compounds like Gabapentin HCl, a GABA receptor modulator .
Physicochemical Properties
Table 2: Physicochemical Properties of Selected Analogs
Inferences for Target Compound :
Pharmacological Potential
- Neurological Targets: Gabapentin HCl’s activity as a GABA analog () suggests the aminomethyl group in the target compound could interact with similar receptors, though fluorine substitution may modulate selectivity.
- Metabolic Stability: Fluorine’s electronegativity may enhance metabolic stability compared to non-fluorinated analogs, a trait observed in fluorinated drug candidates () .
Biological Activity
The compound a-(Aminomethyl)-2-fluorobenzeneacetic acid HCl is a fluorinated derivative that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and implications for therapeutic applications, supported by case studies and research findings.
Synthesis
The synthesis of this compound typically involves the introduction of an aminomethyl group to the 2-fluorobenzeneacetic acid framework. The process may include several steps such as nucleophilic substitution and subsequent purification techniques. While specific synthetic routes for this compound are not extensively documented, similar fluorinated compounds often utilize methods that enhance their biological activity through structural modifications.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Antimicrobial Activity
Fluorinated compounds are known for their enhanced antimicrobial properties. Research indicates that the introduction of fluorine can significantly affect the activity against various bacterial strains. For instance, compounds with similar structures have demonstrated potent antibacterial effects against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) often in the range of 6.3 µg/mL to 50 µg/mL .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | TBD |
| Similar Fluorinated Derivative | Escherichia coli | 6.3 |
| Reference Compound (Ceftriaxone) | Staphylococcus aureus | 6.3 |
Cytotoxic Activity
In vitro studies have shown that fluorinated compounds can exhibit varying degrees of cytotoxicity. For example, some derivatives have been tested against marine crustaceans (Artemia salina), revealing promising cytotoxic profiles with LC50 values indicating significant toxicity at lower concentrations . The cytotoxicity is often correlated with the structural characteristics of the compound, including the position and number of fluorine atoms.
| Compound | Test Organism | LC50 (µg/mL) |
|---|---|---|
| This compound | Artemia salina | TBD |
| Other Fluorinated Compounds | Artemia salina | <1000 |
Anticancer Potential
Fluorinated compounds are frequently investigated for their anticancer properties due to their ability to inhibit various cancer cell lines. Preliminary studies on structurally related compounds have shown IC50 values in the micromolar range against different cancer types, suggesting that this compound may also possess similar activity .
Case Studies
- Antimicrobial Efficacy : A study comparing various fluorinated compounds found that those with similar substituents to this compound exhibited enhanced antibacterial activity against resistant strains of bacteria, indicating potential use in treating infections caused by multi-drug resistant organisms .
- Cytotoxicity Assessment : In vivo studies on related fluorinated derivatives showed significant cytotoxic effects on cancer cell lines, with some compounds achieving IC50 values as low as 0.1 µM against breast cancer cells . This suggests that further investigation into the specific effects of this compound on cancer cells could be warranted.
Q & A
Q. What are the recommended synthetic routes for a-(Aminomethyl)-2-fluorobenzeneacetic acid HCl, and how do intermediate choices affect yield?
The synthesis typically involves Friedel-Crafts alkylation or catalytic fluorination of aromatic precursors. For example, fluorinated intermediates like 2-{4-[4-fluoro-3-(trifluoromethyl)phenyl]-2-(pyridin-4-yl)-1H-imidazol-1-yl}-N,N-dimethylethanamine are critical for introducing fluorine atoms, with yields influenced by reaction temperature (e.g., 60–80°C) and solvent polarity . Alternative routes may use α-amino acid hydrochlorides as starting materials, with HCl gas for protonation .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Use ¹H/¹³C NMR to confirm the aminomethyl group (δ ~3.2–3.8 ppm for CH₂NH₂) and aromatic fluorine coupling patterns. HPLC-MS with reverse-phase C18 columns (e.g., 0.1% TFA in acetonitrile/water) resolves enantiomeric impurities, while FT-IR verifies carboxylic acid (1700–1720 cm⁻¹) and HCl salt formation (broad O-H stretch ~2500 cm⁻¹) .
Q. How does the fluorine substitution at the 2-position influence its physicochemical properties?
Fluorine’s electronegativity increases the compound’s acidity (pKa ~2.5–3.0 for the carboxylic acid) and stabilizes the aromatic ring against metabolic degradation. Comparative studies show that 2-fluorophenyl derivatives exhibit higher solubility in polar aprotic solvents (e.g., DMSO) than 3- or 4-fluoro analogs due to steric effects .
Advanced Research Questions
Q. What experimental design strategies optimize enantiomeric purity during synthesis?
Employ chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) for enantiomer resolution. Asymmetric catalysis using BINAP ligands or enzymatic resolution (e.g., lipase-catalyzed ester hydrolysis) achieves >98% enantiomeric excess. Factorial design (e.g., 2³ DOE) identifies critical parameters: catalyst loading, temperature, and solvent polarity .
Q. How can researchers address contradictions in reported biological activity data for fluorinated analogs?
Discrepancies often arise from fluorination position and substituent effects. For example, 2-fluoro derivatives show higher receptor binding affinity (IC₅₀ ~50 nM) than 3-fluoro analogs due to enhanced π-π stacking. Validate findings using isothermal titration calorimetry (ITC) to measure binding thermodynamics and molecular docking to assess steric compatibility .
Q. What methodologies mitigate hygroscopicity challenges in storage and formulation?
Lyophilization with cryoprotectants (e.g., trehalose) reduces moisture uptake. Store under inert gas (argon) in desiccators with silica gel. For in vitro assays, prepare fresh solutions in anhydrous DMSO and confirm stability via accelerated stability testing (40°C/75% RH for 4 weeks) .
Q. How do computational models predict the compound’s pharmacokinetic profile?
Use QSPR models to correlate logP (~1.2–1.8) with membrane permeability. MD simulations reveal hydrogen bonding between the aminomethyl group and phospholipid head groups, enhancing bioavailability. Validate with Caco-2 cell monolayers for intestinal absorption studies .
Methodological Considerations
Q. What statistical approaches are recommended for optimizing reaction conditions?
Apply response surface methodology (RSM) with central composite design to model interactions between variables (e.g., catalyst concentration, reaction time). For example, a 3-level factorial design can minimize byproduct formation while maximizing yield (>85%) .
Q. How should researchers design assays to evaluate structure-activity relationships (SAR) for fluorinated derivatives?
Use a panel of fluorinated analogs (2-, 3-, 4-fluoro and trifluoromethyl variants) in parallel assays (e.g., enzyme inhibition, cytotoxicity). Analyze SAR trends via multivariate regression to quantify substituent effects on potency (ΔpIC₅₀ per fluorine addition: +0.3–0.5) .
Q. What techniques validate the compound’s stability under physiological conditions?
Perform pH-dependent degradation studies (pH 1–9) with LC-MS monitoring. For oxidative stability, use H₂O₂ or cytochrome P450 enzymes. Forced degradation under UV light (ICH Q1B guidelines) identifies photolytic byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
